2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride
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Overview
Description
2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery and development
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The broad range of biological activities exhibited by benzofuran derivatives suggests that they may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2C-B-FLY: A psychedelic phenethylamine with a similar benzofuran structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran compound with therapeutic applications.
Uniqueness
2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(7-methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-7-10-9(5-6-13)3-4-11(14-2)12(10)15-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXDWNBHWWZGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)OC)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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